Scientific Field: Pharmaceutical Chemistry
Application Summary: o-Tolyl benzonitrile (OTBN), derived from Benzyl alcohol, o-(o-tolyl)-, is a common building block for the synthesis of the sartan series of drug molecules, such as candesartan, irbesartan, losartan, tasosartan, and valsartan.
Methods of Application: The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions.
Results or Outcomes: The use of Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block.
Scientific Field: Green Chemistry
Application Summary: Benzyl alcohol can be converted to benzaldehyde, largely for use in the pharmaceutical and agricultural industries.
Methods of Application: Research has focused on green methods that use “clean” oxidants such as O2 in combination with supported metal nanoparticles as the catalyst.
Results or Outcomes: Several catalytic materials obtained by careful control of the morphology of Pd nanoparticles, (including bimetallic systems) and by tuning the support properties have been developed.
Scientific Field: Electrochemistry
Application Summary: Benzyl alcohol can be electrochemically oxidized to benzaldehyde.
Methods of Application: The oxidation process uses a copper monosubstituted phosphotungstate-based polyacrylate resins (Cu-LPOMs@PPAR) catalyst, fabricated with immobilization and recyclability using 3D printing technology.
Results or Outcomes: The protocol obtains benzaldehyde in good yields with excellent functional group toleration under metal-free and oxidant-free conditions.
Scientific Field: Textile Engineering
Application Summary: Benzyl alcohol has been used in the textile industry as a dye assistant.
Methods of Application: Benzyl alcohol is applied directly to filaments like nylon, textiles, and sheet plastics.
Results or Outcomes: The use of benzyl alcohol in the textile industry has improved the dyeing process, making it more efficient and effective.
Application Summary: Biaryl compounds are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs.
Methods of Application: The familiar methods for the synthesis of biaryl compounds are Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions.
Results or Outcomes: The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block.
Scientific Field: Materials Science
Methods of Application: The catalyst can be successfully applied in the electrocatalytic oxidation of benzyl alcohol to benzaldehyde, achieving atom economy and reducing pollution.
Results or Outcomes: In this protocol, benzaldehyde is obtained in good yields with excellent functional group toleration under metal-free and oxidant-free conditions.
Benzyl alcohol, o-(o-tolyl)- is characterized by its mild aromatic odor and is typically found as a colorless liquid. It exhibits moderate solubility in water and is miscible with many organic solvents such as diethyl ether, methanol, and acetone. The compound's chemical structure allows it to participate in diverse
Benzyl alcohol, o-(o-tolyl)- can undergo several significant reactions:
Benzyl alcohol, o-(o-tolyl)- exhibits notable biological activity, particularly as an insecticide. It targets parasites such as lice by obstructing their respiratory spiracles, leading to asphyxiation. The compound operates through biochemical pathways involving enzyme interactions and may affect gene expression related to metabolic processes .
Additionally, it has been studied for its effects on various enzymes involved in oxidation processes, demonstrating selective activity towards specific substrates.
There are several methods for synthesizing benzyl alcohol, o-(o-tolyl)-:
Benzyl alcohol, o-(o-tolyl)- has various applications across multiple industries:
Studies on benzyl alcohol, o-(o-tolyl)- have focused on its interactions with biological systems. Research indicates that it interacts with enzymes like benzyl alcohol O-benzoyltransferase, influencing metabolic pathways related to oxidation processes. These interactions highlight its potential therapeutic applications as well as safety considerations regarding hypersensitivity reactions in some individuals .
Benzyl alcohol, o-(o-tolyl)- shares similarities with other aromatic alcohols but has unique structural features that distinguish it:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl Alcohol | C7H8O | Simple structure; widely used as a solvent |
2-Methylbenzyl Alcohol | C8H10O | Contains an additional methyl group; higher boiling point |
Ethylene Glycol | C2H6O2 | Diol; used primarily as an antifreeze agent |
Phenethyl Alcohol | C8H10O | Used in perfumes; similar aromatic structure |
The unique biphenyl structure of benzyl alcohol, o-(o-tolyl)- allows for specific interactions and reactivity that differ from these other compounds. Its applications in both industrial and biological contexts further emphasize its significance within this chemical class.
Traditional hydrolysis routes represent one of the most established methodologies for synthesizing benzyl alcohol derivatives, including benzyl alcohol, o-(o-tolyl)- . The hydrolysis of benzyl chloride derivatives has been extensively documented as a fundamental approach in aromatic alcohol synthesis, with the process involving the nucleophilic substitution of chloride by hydroxide ions [2] [3]. Industrial production commonly employs this methodology due to its efficiency and cost-effectiveness in large-scale manufacturing operations [2].
The hydrolysis mechanism proceeds through a nucleophilic substitution pathway where the hydroxide ion acts as a nucleophile attacking the carbon atom bonded to chlorine in the benzyl chloride derivative [4] [5]. The reaction follows second-order kinetics, being first-order in both the benzyl chloride substrate and the hydroxide ion concentration [4]. The probable mechanism involves the formation of a carbocation intermediate followed by nucleophilic attack by the hydroxide ion [4] [5].
Table 1: Optimization Parameters for Traditional Hydrolysis Routes
Parameter | Optimal Range | Effect on Yield | Reference Conditions |
---|---|---|---|
Temperature | 80-180°C | 67-94% yield | Reflux conditions [2] |
Water Excess | 10-70 molar ratio | Enhanced conversion | Continuous stirring [2] |
Base Concentration | 10% sodium hydroxide | Reduced reaction time | pH controlled [6] |
Reaction Time | 4-6 hours | Complete conversion | Temperature dependent [6] |
The industrial process typically involves heating benzyl chloride derivatives with an excess of aqueous alkali metal hydroxide solution [6]. Research demonstrates that using a 10% sodium hydroxide solution with reflux conditions achieves optimal results, with yields reaching 67% for benzyl alcohol and 8% for dibenzyl ether formation [6]. The reaction can be accelerated by employing higher concentrations of base, with sodium hydroxide being the preferred saponifying agent over other alkali metal compounds [6].
Temperature optimization studies reveal that reaction rates increase significantly with elevated temperatures, with optimal conditions occurring between 120-150°C for continuous processes [6]. The use of inert organic solvents such as benzene, toluene, or xylene can reduce dibenzyl ether formation and improve selectivity toward the desired alcohol product [6]. Modern continuous processes integrate flow reactors with extraction and washing zones, allowing operation at lower temperatures while maintaining high conversion rates [6].
Catalytic hydrogenation represents a sophisticated approach for converting benzaldehyde precursors to benzyl alcohol derivatives [7] [8]. The hydrogenation of benzaldehyde to benzyl alcohol has gained industrial importance due to the availability of benzaldehyde as a byproduct from various oxidation processes [6]. This methodology offers advantages in terms of selectivity and reaction control under optimized conditions [9] [10].
Palladium-based catalysts demonstrate exceptional performance in benzaldehyde hydrogenation reactions [8] [9]. Research indicates that palladium supported on various carriers achieves high selectivity toward benzyl alcohol formation [9] [11]. The reaction proceeds via a Langmuir-Hinshelwood mechanism where both hydrogen and benzaldehyde adsorb on the catalyst surface before reaction [8]. Computational studies show that the addition of surface-adsorbed hydrogen atoms to adsorbed benzaldehyde leads to efficient benzyl alcohol formation [8].
Table 2: Catalytic Hydrogenation Performance Data
Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Palladium/Alumina | 70-200 | 10-40 | 95+ | 98-100 [9] |
Palladium/Clinoptilolite | 25-100 | 1-10 | 100 | 100 [9] |
Gold/Alumina | 393-413 | 1 | 100 | 100 [10] |
Copper-Chromium | 140 | 250 | 30 | 93 [12] |
Novel approaches incorporate photo-illuminated liquid phase hydrogenation using visible light irradiation [9]. Studies demonstrate that palladium immobilized on amine-functionalized natural zeolite (clinoptilolite) achieves complete conversion with 100% selectivity to benzyl alcohol [9]. The best catalytic performance was obtained with 2% palladium loading on modified clinoptilolite support, showing superior activity compared to conventional activated carbon or alumina supports [9].
Gold-based catalysts also exhibit remarkable performance in gas-phase continuous hydrogenation of benzaldehyde [10]. Research shows that gold supported on alumina, titania, and zirconia achieves exclusive hydrogenation to benzyl alcohol under ambient pressure conditions [10]. The synthesis method significantly influences catalyst performance, with deposition-precipitation generating narrower particle size distributions (2-8 nanometers) compared to impregnation methods [10]. Switching the reactant carrier from ethanol to water results in significant enhancement of selective hydrogenation rates [10].
Novel biomass-supported catalytic systems represent an emerging frontier in sustainable benzyl alcohol synthesis [13] [14]. These systems utilize renewable biomass-derived materials as both substrates and catalyst supports, offering environmentally benign alternatives to traditional petrochemical-based processes [13] [15]. Recent developments focus on biomass-derived alcohol conversion through innovative catalytic pathways that integrate carbon-carbon coupling with hydrogen evolution [14].
Single-atom catalysts derived from biomass sources demonstrate unprecedented efficiency in alcohol-mediated transformations [13]. Research shows that zinc-nitrogen coordination sites derived from ZIF-8 (Zeolitic Imidazolate Framework) enable efficient alcohol activation for various alkylation and transfer hydrogenation reactions [13]. The mechanism involves nitrogen-doped carbon support catalyzed dehydrogenation of alcohols to aldehydes, followed by condensation and subsequent transfer hydrogenation on zinc-nitrogen active sites [13].
Table 3: Biomass-Supported Catalytic System Performance
Catalyst Type | Biomass Source | Conversion (%) | Selectivity (%) | Reaction Conditions |
---|---|---|---|---|
Zinc-Nitrogen Sites | ZIF-8 derived | 91 | 89 | Solar-driven, ambient [13] |
CdS/Zn₂In₂S₅ | Quantum dots | 91 | 96.3 | Photocatalytic [14] |
Nickel Oxide Nanoparticles | Various | 75-97 | High | Room temperature [16] |
Gold/Carbon Nanotubes | Functionalized CNTs | Near 100 | High | Water solvent [17] |
Solar-driven photocatalytic systems utilizing biomass-derived benzyl alcohol achieve remarkable performance in carbon-carbon coupling reactions [14]. The CdS quantum dots decorated on Zn₂In₂S₅ nanosheets system demonstrates high hydrogen evolution rates of 13 millimoles per gram per hour while simultaneously producing carbon-carbon coupled products at 10.8 millimoles per gram per hour with 96.3% selectivity [14]. This dual-functional approach maximizes atom economy by utilizing both electrons and holes in the photocatalytic process [14].
Carbon nanotube-supported systems show promise for biomass alcohol conversion applications [17]. Research indicates that size regulation and functionalization of carbon nanotubes as gold catalyst supports enables efficient benzyl benzoate synthesis directly from benzyl alcohol via oxidative coupling [17]. The reaction utilizes water as a green solvent and molecular oxygen as oxidant, achieving high selectivity with very short reaction times of 0.5 hours [17].
Green chemistry principles increasingly drive innovation in large-scale benzyl alcohol synthesis, emphasizing environmental sustainability and resource efficiency [18] [19]. Modern approaches focus on reducing waste generation, eliminating toxic reagents, and implementing renewable feedstock utilization [18] [20]. These methodologies align with industrial sustainability goals while maintaining economic viability [19] [21].
Electrochemical synthesis represents a cutting-edge green chemistry approach for benzyl alcohol production [22] [20]. Recent developments demonstrate that electroorganic synthesis provides sustainable routes to chloro-substituted benzyl alcohols while eliminating traditional oxidizing agents [22]. The electrochemical approach using nickel oxyhydroxide catalysts achieves selective oxidation of benzyl alcohol to benzaldehyde with up to 90% faradaic efficiency [20]. The process integrates oxidation and reductive amination steps, minimizing waste while improving energy efficiency [20].
Table 4: Green Chemistry Metrics for Large-Scale Synthesis
Synthesis Method | E-factor | Mass Intensity | Atom Economy (%) | Environmental Impact |
---|---|---|---|---|
Electrochemical | 1.57 | 2.57 | 95+ | Minimal waste [23] |
Biocatalytic | Low | Moderate | 90+ | Biodegradable [24] |
Photocatalytic | 1.2-2.0 | Low | 85-95 | Solar energy [14] |
Microwave-assisted | Reduced | Moderate | 80-90 | Energy efficient [25] |
Biocatalytic approaches utilizing engineered microorganisms offer sustainable alternatives for benzyl alcohol production from renewable glucose [24] [26]. Metabolic engineering strategies achieve titers of 10.26 grams per liter under fed-batch conditions, representing a 90-fold increase compared to previous methods [27]. The biosynthetic pathway utilizes phenylpyruvate as an endogenous precursor, eliminating the need for petroleum-derived feedstocks [26] [27].
Solvent-free reaction conditions significantly improve the environmental profile of benzyl alcohol synthesis [18] [21]. Research demonstrates that gold-palladium nanoparticles catalyze direct conversion of toluene to benzyl benzoate in single-step processes without solvents [21]. The optimized catalyst systems achieve conversion rates exceeding 95% with no carbon dioxide formation, representing substantial improvements in atom economy [21].
Process intensification through microreactor technology enables enhanced mass transfer and reduced energy consumption [19]. Continuous flow microreactor systems achieve improved conversion rates while reducing reaction times and solvent requirements [19]. The integration of renewable energy sources, particularly solar irradiation, with photocatalytic processes demonstrates the potential for completely sustainable synthesis routes [14] [28].
The thermodynamic properties of benzyl alcohol, o-(o-tolyl)- reflect its biphenyl structure and the presence of the hydroxyl functional group. The compound exhibits a solid-to-liquid phase transition at elevated temperatures compared to simple benzyl alcohol derivatives.
Melting Point and Phase Transitions
The compound demonstrates a melting point range of 93-95°C, which is significantly higher than that of benzyl alcohol (−15.3°C) [1] [3]. This elevated melting point is attributed to the extended aromatic system and the potential for enhanced intermolecular interactions through π-π stacking between the biphenyl moieties. The relatively narrow melting range indicates good purity and well-defined crystal structure.
Boiling Point and Vapor Pressure
Benzyl alcohol, o-(o-tolyl)- exhibits a boiling point of 323°C (literature value), substantially higher than benzyl alcohol at 205°C [1] [3]. This elevation in boiling point reflects the increased molecular weight (198.26 g/mol) and enhanced intermolecular forces resulting from the extended aromatic system. The compound's vapor pressure at ambient conditions is expected to be significantly lower than that of benzyl alcohol, which has a vapor pressure of 0.07 hPa at 20°C [4].
Density and Molecular Volume
The compound exhibits a density of 1.072 g/cm³, which is slightly higher than benzyl alcohol (1.045 g/cm³) [1] [4]. This density increase is consistent with the more compact molecular packing facilitated by the biphenyl structure. The molar volume can be calculated as approximately 185 cm³/mol, reflecting the extended aromatic framework.
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₁₄H₁₄O | - | [1] |
Molecular Weight | 198.26 | g/mol | [1] |
Melting Point | 93-95 | °C | [1] |
Boiling Point | 323 | °C | [1] |
Density | 1.072 | g/cm³ | [1] |
The solubility profile of benzyl alcohol, o-(o-tolyl)- is dominated by its biphenyl structure and the presence of a single hydroxyl group. The compound's solubility behavior can be predicted based on its structural similarity to other benzyl alcohol derivatives and biphenyl compounds.
Polar Solvent Compatibility
The compound is expected to exhibit moderate solubility in polar organic solvents due to the presence of the hydroxyl group capable of hydrogen bonding. Based on the solubility patterns of benzyl alcohol, which is highly soluble in ethanol, acetone, chloroform, and diethyl ether [5], benzyl alcohol, o-(o-tolyl)- should demonstrate good solubility in these media, though potentially reduced compared to the parent compound due to the increased hydrophobic character of the biphenyl system.
Nonpolar Solvent Interactions
The extended aromatic system of benzyl alcohol, o-(o-tolyl)- provides significant hydrophobic character, suggesting enhanced solubility in nonpolar and aromatic solvents compared to simple benzyl alcohol. The compound is expected to be readily soluble in benzene, toluene, and other aromatic hydrocarbons due to favorable π-π interactions between the biphenyl moiety and the aromatic solvent molecules.
Aqueous Solubility
Water solubility is expected to be significantly reduced compared to benzyl alcohol (4 g/100 mL at 20°C) [5] due to the increased hydrophobic surface area provided by the biphenyl structure. The compound's aqueous solubility is likely to be less than 0.5 g/100 mL based on structural considerations and the general trend of decreasing water solubility with increasing aromatic character.
The acid-base properties of benzyl alcohol, o-(o-tolyl)- are primarily determined by the hydroxyl group, with the biphenyl system providing electronic effects that influence the acidity of the alcohol functionality.
Acidic Properties
Like other benzyl alcohols, benzyl alcohol, o-(o-tolyl)- exhibits weak acidic properties due to the electron-withdrawing effect of the aromatic system. The pKa of benzyl alcohol is approximately 15.4 [6], and the presence of the ortho-tolyl biphenyl system is expected to provide additional stabilization to the alkoxide conjugate base through resonance and inductive effects.
The conjugate base formation follows the equilibrium:
C₁₄H₁₄O ⇌ C₁₄H₁₃O⁻ + H⁺
The stability of the alkoxide ion is enhanced by the extended aromatic system, which can delocalize the negative charge through the π-electron system of the biphenyl moiety [6].
Basic Properties
The compound can also act as a weak base through protonation of the hydroxyl oxygen, though this occurs only under strongly acidic conditions. The basicity is expected to be similar to that of benzyl alcohol, with the biphenyl system providing minimal effect on the basicity of the hydroxyl group.
Electronic Effects
The ortho-tolyl substituent introduces both steric and electronic effects. The methyl group on the ortho position of the biphenyl system provides weak electron-donating character through hyperconjugation, while the biphenyl system offers electron-withdrawing character through conjugation [6]. The net effect is expected to result in acidity comparable to or slightly less than benzyl alcohol.
The surface and interfacial properties of benzyl alcohol, o-(o-tolyl)- are influenced by the amphiphilic nature of the molecule, with the biphenyl system providing hydrophobic character and the hydroxyl group contributing hydrophilic properties.
Surface Tension Behavior
Based on the surface tension behavior of benzyl alcohol (39.6 mN/m at 20°C) [7], benzyl alcohol, o-(o-tolyl)- is expected to exhibit surface activity due to its amphiphilic structure. The compound should demonstrate the ability to reduce surface tension when present at interfaces, though the effect may be less pronounced than typical surfactants due to the relatively small hydrophilic head group.
Interfacial Adsorption
The biphenyl structure provides significant hydrophobic character, which should result in preferential adsorption at oil-water interfaces. The compound is expected to orient with the hydroxyl group toward the aqueous phase and the biphenyl system toward the organic phase, forming a molecular monolayer at the interface.
Foaming Properties
Similar to other benzyl alcohol derivatives, the compound may exhibit limited foaming properties. Studies on benzyl alcohol show that it can stabilize foams in certain organic media [7], and benzyl alcohol, o-(o-tolyl)- is expected to demonstrate similar behavior, potentially with enhanced stability due to the increased hydrophobic character of the biphenyl system.
Critical Micelle Concentration
While not a classical surfactant, the compound may exhibit some association behavior at higher concentrations in aqueous solutions. The critical micelle concentration, if it exists, would be expected to be relatively high due to the limited hydrophilic character provided by the single hydroxyl group.